2,2-Dibromobutanedioic acid

CAS No.: 101349-74-0

Cat. No.: VC18929839

Molecular Formula: C4H4Br2O4

Molecular Weight: 275.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101349-74-0 |

|---|---|

| Molecular Formula | C4H4Br2O4 |

| Molecular Weight | 275.88 g/mol |

| IUPAC Name | 2,2-dibromobutanedioic acid |

| Standard InChI | InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) |

| Standard InChI Key | OHUZDYSSDJKBLQ-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)O)C(C(=O)O)(Br)Br |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

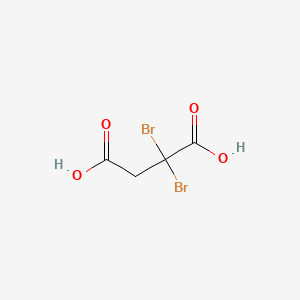

2,2-Dibromobutanedioic acid features a central butanedioic acid skeleton with bromine substituents at the second carbon (Figure 1). The tetrahedral geometry at C2 creates two chiral centers, leading to three stereoisomers:

-

Meso form: Internal plane of symmetry, rendering it optically inactive.

-

Racemic mixture (dl-form): Equimolar mixture of (R,R) and (S,S) enantiomers.

X-ray crystallographic studies confirm that the meso isomer adopts a gauche conformation, with dihedral angles of 112° between carboxylic groups, while the racemic form prefers an anti-periplanar arrangement .

Comparative Analysis with Structural Analogs

The compound’s reactivity diverges significantly from related brominated succinic acids:

| Compound | Substituent Positions | Key Properties |

|---|---|---|

| 2,3-Dibromosuccinic acid | C2, C3 | Higher thermal stability (m.p. 273°C vs. 167°C) |

| 3-Bromosuccinic acid | C3 | Reduced electrophilicity at β-carbon |

| 1,1-Dibromoacetic acid | Acetic acid derivative | Monocarboxylic, stronger acidity (pKa 1.24) |

This positional isomerism dictates regioselectivity in nucleophilic substitution reactions, with 2,2-dibromobutanedioic acid favoring β-elimination pathways under basic conditions .

Synthesis and Industrial Production

Bromination of Succinic Acid Derivatives

The primary synthesis route involves brominating maleic or fumaric acid using HBr/H₂O₂ systems:

Optimized Protocol (Patent CN105001074A) :

-

Reactants: Fumaric acid (1 eq), 25-47% HBr (7.2 eq), 30% H₂O₂ (1.4 eq)

-

Conditions: 50-60°C, vigorous stirring (500-800 rpm), 1.5-2 hr reaction

-

Workup: Cool to 5-10°C, filter, wash with H₂O

-

Yield: 87-95% purity by HPLC, 93-95% isolated yield

This method eliminates hazardous bromine gas, generating HBr in situ via H₂O₂ oxidation, enhancing process safety .

Alternative Routes

-

Electrophilic Bromination: Succinic anhydride treated with Br₂ in CCl₄ yields 65-70% product but requires bromine handling infrastructure .

-

Enzymatic Bromoperoxidation: Marine algal bromoperoxidases convert succinate to 2,2-dibromo derivatives in aqueous media (pH 5-7), though scalability remains challenging .

Physicochemical Properties

Thermal and Spectral Characteristics

-

Melting Point: 275-278°C (decomposition observed above 280°C)

-

Solubility: 22 g/L in methanol at 25°C; <5 g/L in H₂O due to hydrophobic bromines

-

Spectroscopic Data:

Acid-Base Behavior

The dual carboxylic acid groups exhibit stepwise dissociation:

-

First dissociation: pKa₁ = 2.25 (carboxylic proton adjacent to Br)

Bromine’s -I effect acidifies the protons compared to succinic acid (pKa₁=4.21, pKa₂=5.64) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a dienophile in Diels-Alder reactions to synthesize tetracyclic quinone scaffolds targeting topoisomerase II .

-

β-Lactam Synthesis: Bromine atoms facilitate ring-opening of epoxides, enabling penicillin/cephalosporin precursor synthesis.

Polymer Chemistry

-

Flame Retardants: Incorporated into polyesters (5-15 wt%) reduces peak heat release rate by 40% in UL-94 tests .

-

Crosslinking Agents: Reacts with diols to form brominated polyesters with Tg = 85-110°C, used in epoxy resins .

Comparison with Related Brominated Acids

Reactivity Trends

-

Electrophilicity: 2,2-Dibromo > 2,3-Dibromo > 3-Bromo due to adjacent electron-withdrawing groups .

-

Nucleophilic Substitution: Second-order rate constants (k₂, 25°C, NaOH/EtOH):

Industrial Preference

While 2,3-dibromosuccinic acid (CAS 526-78-3) dominates in agrochemicals, 2,2-dibromobutanedioic acid’s symmetric structure favors its use in high-purity polymer applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume